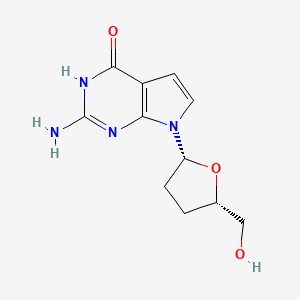

7-Deaza-2',3'-dideoxyguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZBFORRGBSAO-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of 7-Deaza-2',3'-dideoxyguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-2',3'-dideoxyguanosine (7-deaza-ddG) is a synthetic purine nucleoside analog with potential antiviral activity. As a member of the dideoxynucleoside class of compounds, its mechanism of action is predicated on the targeted inhibition of viral reverse transcriptases. This technical guide provides a comprehensive overview of the core mechanism of action of 7-deaza-ddG, drawing upon data from its parent compound, 2',3'-dideoxyguanosine (ddG), to elucidate its cellular activation, molecular target, and mode of inhibition. The inclusion of the 7-deaza modification in the guanine base is a key structural feature intended to modulate the molecule's biological properties.

Cellular Activation and Metabolism

The prevailing mechanism for the antiviral activity of nucleoside analogs is their intracellular conversion to the active triphosphate form. For 7-deaza-ddG, this process is initiated by cellular kinases. The parent compound, 2',3'-dideoxyguanosine, has been shown to be a substrate for human recombinant deoxyguanosine kinase (dGK), which catalyzes the initial phosphorylation step. It is hypothesized that 7-deaza-ddG follows a similar activation pathway.

However, it is crucial to note a point of contention in the scientific literature regarding the parent compound, ddG. While the triphosphate form is the presumed active metabolite, one study failed to detect the formation of dideoxyguanosine triphosphate (ddGTP) in H-9 cells, even at effective anti-HIV concentrations[1]. This has led to questions about the precise role of the triphosphate metabolite in the antiviral activity of ddG, suggesting that other mechanisms may be at play or that the triphosphate is formed at levels below the detection limit of the employed assay[1].

Despite this, the established paradigm for dideoxynucleoside action strongly supports the necessity of the triphosphate form for activity. The 7-deaza modification may influence the efficiency of these phosphorylation steps, potentially altering the intracellular concentration of the active triphosphate metabolite compared to the parent compound.

Caption: Proposed intracellular phosphorylation pathway of this compound.

Molecular Mechanism of Action: Inhibition of Reverse Transcriptase

The active metabolite, this compound triphosphate (7-deaza-ddGTP), acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT). The absence of a 3'-hydroxyl group on the dideoxy sugar moiety is the critical feature for its chain-terminating activity.

Once incorporated into the growing viral DNA chain, 7-deaza-ddGTP prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine ring with a carbon, can alter the electronic properties and conformation of the nucleobase, potentially influencing its interaction with the active site of the reverse transcriptase.

Data for the triphosphate of the parent compound, ddGTP, demonstrates that it is a potent competitive inhibitor of DNA polymerase alpha, with a Ki value as low as 0.035 µM[2]. It is anticipated that 7-deaza-ddGTP would exhibit a similar potent inhibition of viral reverse transcriptases.

Caption: Mechanism of reverse transcriptase inhibition by 7-deaza-ddGTP.

Quantitative Data Summary

The following tables summarize the available quantitative data for the parent compound, 2',3'-dideoxyguanosine, which serves as a proxy for understanding the potential activity of 7-deaza-ddG.

Table 1: Antiviral Activity of 2',3'-dideoxyguanosine against HIV

| Cell Line | Effective Dose (ED₅₀) (µM) |

| H-9 | 0.1 - 1.0 |

| MT-2 | 0.1 - 1.0 |

| Data from a study on the cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine[1]. |

Table 2: Inhibition of DNA Polymerase Alpha by 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)

| Enzyme | Template/Primer | Divalent Cation | Inhibition Type | Kᵢ (µM) |

| DNA Polymerase Alpha | Activated DNA | Mn²⁺ | Competitive | 0.035 |

| DNA Polymerase Alpha | (dC)n.(dG)12-18 | Mn²⁺ | Competitive | 0.044 |

| Data from a study on the utilization of ddGTP as an inhibitor and substrate for DNA polymerase alpha[2]. |

Experimental Protocols

1. Anti-HIV Activity Assay (Cell-based)

This protocol is based on the methodology used to evaluate the anti-HIV activity of ddG[1].

-

Cell Lines: H-9 or MT-2 cells.

-

Virus: Human Immunodeficiency Virus (HIV).

-

Procedure:

-

Cells are infected with HIV at a predetermined multiplicity of infection.

-

The infected cells are then cultured in the presence of varying concentrations of the test compound (e.g., 7-deaza-ddG).

-

Appropriate positive (e.g., AZT) and negative (no drug) controls are included.

-

After a defined incubation period (e.g., 5-7 days), the extent of viral replication is assessed. This can be measured by quantifying viral antigens (e.g., p24 antigen ELISA), reverse transcriptase activity in the culture supernatant, or by observing virus-induced cytopathic effects.

-

The 50% effective dose (ED₅₀) is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated control.

-

2. DNA Polymerase Inhibition Assay (Enzyme-based)

This protocol is adapted from the study on ddGTP's inhibition of DNA polymerase alpha[2].

-

Enzyme: Purified viral reverse transcriptase or a surrogate DNA polymerase.

-

Substrates: Radiolabeled dGTP (e.g., [³H]dGTP), other dNTPs, and a suitable template-primer (e.g., poly(rA)-oligo(dT) for RT).

-

Inhibitor: 7-deaza-ddGTP.

-

Procedure:

-

The reaction mixture is prepared containing buffer, divalent cations (e.g., Mg²⁺ or Mn²⁺), the template-primer, and the enzyme.

-

Varying concentrations of the inhibitor (7-deaza-ddGTP) and the competing substrate (dGTP) are added to different reaction tubes.

-

The reaction is initiated by the addition of the dNTP mix containing the radiolabeled dGTP.

-

The reaction is allowed to proceed for a specific time at an optimal temperature and then stopped (e.g., by adding EDTA or spotting onto DEAE filter paper).

-

The amount of incorporated radiolabeled nucleotide is quantified by scintillation counting.

-

Kinetic parameters, such as the inhibition constant (Kᵢ), are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for determining the inhibition constant (Ki) of 7-deaza-ddGTP.

Conclusion

The mechanism of action of this compound is inferred to be that of a classic dideoxynucleoside antiviral agent. Following intracellular phosphorylation to its active triphosphate form, it acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. The 7-deaza modification is a critical feature that may enhance its pharmacological properties compared to its parent compound, 2',3'-dideoxyguanosine. Further research is warranted to fully elucidate the specific enzymatic interactions and antiviral spectrum of 7-deaza-ddG and to resolve the existing questions regarding the intracellular metabolism of its parent compound. This detailed understanding is essential for the rational design and development of novel and more effective antiviral therapies.

References

7-Deaza-2',3'-dideoxyguanosine: A Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-2',3'-dideoxyguanosine is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are structurally similar to their natural counterparts but lack the hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification is critical to their function as chain-terminating inhibitors of DNA synthesis. The further substitution of the nitrogen atom at the 7-position of the guanine base with a carbon atom, creating a 7-deaza modification, alters the hydrogen-bonding capabilities in the major groove of the DNA, thereby reducing the formation of secondary structures in GC-rich regions. This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and its applications in research and drug development.

Core Biochemical Properties

The biochemical significance of this compound is primarily attributed to its triphosphate form, this compound triphosphate (7-deaza-ddGTP), which acts as a substrate for various DNA polymerases.

Mechanism of Action: Chain Termination

Like other dideoxynucleosides, the primary mechanism of action of this compound is the termination of DNA chain elongation.[1] For the nucleoside to be active, it must first be phosphorylated intracellularly to its triphosphate form, 7-deaza-ddGTP. DNA polymerases can then recognize and incorporate this analog into a growing DNA strand opposite a cytosine base in the template. However, due to the absence of a 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate is blocked, leading to the immediate termination of DNA synthesis.[1]

dot

References

Synthesis of 7-Deaza-2',3'-dideoxyguanosine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthetic strategies for obtaining 7-deaza-2',3'-dideoxyguanosine, a crucial molecule for various research applications, including the development of antiviral and anticancer therapeutics. Due to the limited availability of direct, published protocols for this specific compound, this guide outlines plausible and scientifically sound synthetic routes extrapolated from established methodologies for analogous nucleoside modifications. The proposed pathways are supported by detailed experimental protocols adapted from relevant literature.

Introduction

This compound is a synthetic analogue of the natural nucleoside 2'-deoxyguanosine. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the molecule's electronic properties and susceptibility to enzymatic modification without disrupting its ability to form Watson-Crick base pairs. The absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar is a hallmark of dideoxynucleosides, which act as chain terminators in DNA synthesis. This property makes them potent inhibitors of reverse transcriptases and DNA polymerases, forming the basis of their therapeutic potential.

The synthesis of this target molecule can be approached through two primary strategies:

-

Modification of a Pre-existing Nucleoside: This involves the deoxygenation of a suitable 7-deazaguanosine precursor, such as 7-deaza-2'-deoxyguanosine, at the 3'-position.

-

Direct Glycosylation: This strategy entails the coupling of the 7-deazaguanine base with a protected 2,3-dideoxyribose sugar derivative.

This guide will focus on the first approach, which is generally more established and offers better stereochemical control.

Proposed Synthetic Pathway: Deoxygenation of 7-Deaza-2'-deoxyguanosine

A robust and widely employed method for the deoxygenation of hydroxyl groups in nucleosides is the Barton-McCombie reaction. This radical-mediated deoxygenation provides a reliable means to convert the 3'-hydroxyl group of a 2'-deoxynucleoside into a hydrogen atom, yielding the desired 2',3'-dideoxynucleoside.

The overall workflow for this synthetic approach is depicted below:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the proposed synthesis. These protocols are adapted from established procedures for similar nucleoside modifications and should be optimized for the specific substrate.

Step 1: Protection of 7-Deaza-2'-deoxyguanosine

To prevent unwanted side reactions, the 5'-hydroxyl group and the exocyclic amine of the 7-deazaguanine base should be protected. A common strategy involves the use of a silyl protecting group for the hydroxyl and an acyl group for the amine.

Protocol: 5'-O-(tert-Butyldimethylsilyl)-N2-isobutyryl-7-deaza-2'-deoxyguanosine

-

N2-Acylation: Dissolve 7-deaza-2'-deoxyguanosine in anhydrous pyridine. Cool the solution to 0 °C and add an excess of isobutyric anhydride dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual pyridine. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N2-isobutyryl-7-deaza-2'-deoxyguanosine.

-

5'-O-Silylation: Dissolve the crude product from the previous step in anhydrous DMF. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature for 8-16 hours.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the protected nucleoside.

| Parameter | Value | Reference |

| Starting Material | 7-deaza-2'-deoxyguanosine | N/A |

| Reagents | Isobutyric anhydride, Pyridine, TBDMSCl, Imidazole, DMF | Analogous Protections |

| Typical Yield | 70-85% (over two steps) | Estimated |

| Purification | Silica Gel Chromatography | Standard Procedure |

Step 2: Formation of the 3'-O-Thionocarbonyl Derivative

The 3'-hydroxyl group is activated for radical deoxygenation by converting it into a thionocarbonyl derivative, such as a xanthate.

Protocol: 3'-O-[(Ethylthio)carbonothioyl]-5'-O-(tert-Butyldimethylsilyl)-N2-isobutyryl-7-deaza-2'-deoxyguanosine

-

Preparation: To a solution of the protected nucleoside from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Xanthate Formation: Stir the suspension at 0 °C for 30 minutes. Add carbon disulfide (CS2) dropwise, and continue stirring for another 30 minutes at 0 °C. Then, add ethyl iodide (EtI) and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 3'-xanthate derivative.

| Parameter | Value | Reference |

| Starting Material | Protected 7-deaza-2'-deoxyguanosine | From Step 1 |

| Reagents | Sodium hydride, Carbon disulfide, Ethyl iodide, THF | Barton-McCombie Precursor Synthesis |

| Typical Yield | 80-95% | Estimated |

| Purification | Silica Gel Chromatography | Standard Procedure |

Step 3: Barton-McCombie Radical Deoxygenation

This is the key step where the 3'-hydroxyl group is removed. The traditional method uses tributyltin hydride, but more environmentally friendly alternatives are available.

Protocol: 3'-Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)

-

Reaction Setup: Dissolve the 3'-xanthate derivative from Step 2 in anhydrous toluene. Add tris(trimethylsilyl)silane (TTMSS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) for a safer alternative.

-

Reaction Execution: Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent and initiator) under an inert atmosphere for 2-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue directly by silica gel column chromatography to remove the silane byproducts and obtain the protected this compound.

| Parameter | Value | Reference |

| Starting Material | 3'-Xanthate derivative | From Step 2 |

| Reagents | Tris(trimethylsilyl)silane (TTMSS), AIBN or ACHN, Toluene | Sustainable Deoxygenation Protocols |

| Typical Yield | 60-80% | Estimated |

| Purification | Silica Gel Chromatography | Standard Procedure |

Step 4: Deprotection

The final step involves the removal of the protecting groups to yield the target molecule.

Protocol: Global Deprotection

-

Silyl Group Removal: Dissolve the protected 2',3'-dideoxynucleoside from Step 3 in THF. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M) and stir at room temperature for 2-4 hours.

-

Acyl Group Removal: After completion of the desilylation (monitored by TLC), concentrate the reaction mixture. Dissolve the residue in methanolic ammonia (saturated at 0 °C) and stir in a sealed vessel at room temperature or with gentle heating (e.g., 55 °C) for 12-24 hours.

-

Final Purification: Concentrate the solution under reduced pressure. Purify the final product by reverse-phase HPLC to obtain pure this compound.

| Parameter | Value | Reference |

| Starting Material | Protected this compound | From Step 3 |

| Reagents | Tetrabutylammonium fluoride (TBAF), Methanolic ammonia | Standard Deprotection Methods |

| Typical Yield | 75-90% | Estimated |

| Purification | Reverse-Phase HPLC | Standard Procedure |

Alternative Synthetic Strategy: Direct Glycosylation

An alternative approach involves the direct coupling of a protected 7-deazaguanine base with a suitable 2,3-dideoxyribose derivative. This method can be shorter but may present challenges in controlling the stereochemistry at the anomeric center, often resulting in a mixture of α and β anomers that require careful separation.

Caption: General workflow for the direct glycosylation approach.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The deoxygenation of a 7-deaza-2'-deoxyguanosine precursor via a Barton-McCombie reaction or a more modern, sustainable equivalent represents a robust and reliable strategy. While direct glycosylation offers a potentially shorter route, it may be complicated by issues of stereoselectivity. The protocols and data presented in this guide, though based on analogous transformations, provide a solid foundation for researchers to develop a successful synthesis of this important molecule. It is imperative that each step is carefully monitored and optimized to achieve the desired purity and yield for subsequent research applications.

An In-depth Technical Guide: A Structural and Functional Comparison of 7-Deazaguanine Nucleoside Analogues and dGTP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyguanosine triphosphate (dGTP) is a fundamental precursor for the enzymatic synthesis of DNA. However, its inherent chemical properties, particularly the nitrogen atom at the 7th position (N7) of the purine ring, can lead to significant challenges in molecular biology applications involving GC-rich regions. The N7 atom is susceptible to forming non-canonical Hoogsteen base pairs, resulting in stable secondary structures that can impede DNA polymerase activity. This technical guide provides a detailed comparison between the natural dGTP and two synthetic analogues: 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and the chain-terminating nucleoside, 7-deaza-2',3'-dideoxyguanosine. We will explore their structural distinctions, functional implications, and specific applications, supported by quantitative data and detailed experimental protocols.

Core Structural Analysis: dGTP vs. 7-Deaza Analogues

The primary differences between dGTP and its 7-deaza analogues lie in two key regions: the purine base and the deoxyribose sugar moiety. These modifications fundamentally alter their biochemical behavior and utility in molecular applications.

-

Deoxyguanosine Triphosphate (dGTP): As one of the four essential building blocks of DNA, dGTP consists of a guanine base, a 2'-deoxyribose sugar which has a critical 3'-hydroxyl (-OH) group, and a triphosphate group attached to the 5' position of the sugar.[1][2] The 3'-OH group is essential for forming the phosphodiester bond that extends the DNA chain.

-

This compound: This molecule is a nucleoside analogue featuring two significant alterations. First, the nitrogen atom at the 7th position of the guanine ring is replaced by a carbon atom ("7-deaza").[3][4] Second, it lacks hydroxyl groups at both the 2' and 3' positions of the sugar ring ("2',3'-dideoxy").[3][5] The absence of the 3'-OH group makes it an obligate chain terminator, as it prevents the addition of subsequent nucleotides by DNA polymerase.[5]

-

7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP): This analogue also has the N7-to-carbon substitution in the guanine base. However, like natural dGTP, it retains the 2'-deoxyribose sugar with the essential 3'-OH group and possesses a 5'-triphosphate chain.[6] This structural configuration allows it to be incorporated into a growing DNA strand and support further chain elongation, while its modified base helps to circumvent issues related to GC-rich templates.[4][7]

References

- 1. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]

- 2. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. This compound | 111869-49-9 | ND06191 [biosynth.com]

- 4. 7-Deaza-2'-deoxyguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified nucleotides. 7-deaza-dGTP (7-deaza-2'-deoxyguanosine-5'-triphosphate) [old.biosan-nsk.ru]

- 7. custombiotech.roche.com [custombiotech.roche.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Introduction

In the landscape of medicinal chemistry and drug development, the pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, has established itself as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activity.[1][2][3][4] These compounds are structural analogs of natural purines, where the nitrogen atom at the 7-position is replaced by a carbon atom.[1][2][5] This seemingly subtle modification has profound implications, making the five-membered ring more electron-rich and, crucially, providing a new vector for chemical modification at the C7 position.[1][2] This unique structural feature allows 7-deazapurine analogs to mimic endogenous purines, interacting with a wide array of biological targets while offering enhanced stability and the potential for improved binding to enzymes.[1][3][6] Consequently, these analogs have been extensively explored, leading to the discovery of potent antiviral, anticancer, and antimicrobial agents.[2][5][6] This guide provides an in-depth overview of the discovery and historical development of 7-deazapurine analogs, detailing key milestones, synthetic strategies, and the evolution of their therapeutic applications.

Early Discoveries: Nature's Blueprint

The story of 7-deazapurine analogs begins not in the laboratory, but in nature. In the 1960s, a series of potent nucleoside antibiotics were isolated from cultures of Streptomyces, a genus of bacteria renowned for its production of secondary metabolites.[2] These naturally occurring compounds laid the foundational blueprint for decades of subsequent research.

-

Tubercidin (7-deazaadenosine): First isolated from Streptomyces tubercidicus, Tubercidin is a powerful antibiotic and antimetabolite.[7][8] As an analog of adenosine, it is readily incorporated into DNA and RNA, disrupting nucleic acid metabolism and leading to cytotoxic effects.[7][8] While its high toxicity has limited its clinical application, its potent activity spurred significant interest in developing less toxic derivatives.[9]

-

Toyocamycin: This analog, produced by Streptomyces toyocaensis and Streptomyces diastatochromogenes, is distinguished by a nitrile (-CN) group at the C5 position of the pyrrolo[2,3-d]pyrimidine core.[10][11] Toyocamycin blocks RNA synthesis and ribosome function and has been identified as a potent inhibitor of the IRE1α-XBP1 pathway, which is critical for the survival of multiple myeloma cells.[10][12][13]

-

Sangivamycin: Isolated from Streptomyces rimosus, Sangivamycin features a carboxamide (-CONH2) group at the C5 position.[14] It acts as an inhibitor of protein kinase C and has demonstrated broad antibiotic, antiviral, and anticancer properties.[14] In vivo studies have shown that it is phosphorylated to its active mono-, di-, and triphosphate forms and incorporated into both RNA and DNA.[15] More recently, Sangivamycin has been shown to be highly effective against SARS-CoV-2 in vitro.[16][17]

These pioneering discoveries highlighted the therapeutic potential of the 7-deazapurine scaffold and served as the primary inspiration for the synthetic exploration that followed.

Quantitative Data Summary

The biological activities of key 7-deazapurine analogs are summarized in the tables below, providing a comparative overview of their potency against various targets.

Table 1: Naturally Occurring 7-Deazapurine Nucleoside Antibiotics

| Compound | Source Organism | Key Structural Feature | Reported Biological Activity & Potency |

| Tubercidin | Streptomyces tubercidicus[7] | 7-deazaadenosine core | Inhibits growth of Streptococcus faecalis (IC₅₀: 0.02 μM).[18] Broad cytotoxic, antiviral, and antimicrobial effects.[7] |

| Toyocamycin | Streptomyces species[2][11] | Cyano group at C5 | Inhibits IRE1α-XBP1 mRNA cleavage (IC₅₀: 80 nM).[10] Specifically inhibits CDK9 (IC₅₀: 79 nM).[10] |

| Sangivamycin | Streptomyces rimosus[14] | Carboxamide group at C5 | Protein kinase C inhibitor with anticancer, antiviral, and antibiotic properties.[14] Potent activity against SARS-CoV-2.[16] |

Table 2: Selected Synthetic 7-Deazapurine Analogs and Their Biological Activities

| Compound / Analog Series | Key Structural Modification | Target / Disease Area | Reported Potency (IC₅₀ / EC₅₀) |

| 7-deaza-2′-C-methyl-adenosine | 2'-C-methyl on ribose | Hepatitis C Virus (HCV) | Potent inhibitor of HCV NS5B polymerase and viral replication.[19] |

| 7-fluoro-7-deazapurine ribonucleoside | Fluorine at C7 | Cancer | Improved anti-cancer activity and reduced cytotoxicity compared to Tubercidin.[20] |

| 7-hetaryl-7-deazaadenosines (e.g., AB-61) | Hetaryl group at C7 | Cancer | Active against a broad spectrum of cancer cell lines with excellent selectivity.[21] |

| 7-substituted 7-deazapurine CDNs | Various C7 substitutions | STING Receptor Agonists | Eight novel Cyclic Dinucleotide (CDN) analogs showed better activity than the natural ligand 2′3′-cGAMP.[22] |

| Fleximer Analogs (Carbocyclic) | Split purine base, carbocyclic sugar | M. tuberculosis | Compound 6 showed 99% inhibition of M. tuberculosis growth at 20 µg/mL.[23][24] |

| Fleximer Analogs (Carbocyclic) | Split purine base, carbocyclic sugar | M. smegmatis | Compound 9 showed 99% inhibition of M. smegmatis growth at 13 µg/mL.[23][24] |

Key Experimental Protocols

The synthesis and evaluation of 7-deazapurine analogs involve a range of chemical and biological methodologies. Below are representative protocols for key experimental procedures cited in the development of these compounds.

Protocol 1: Synthesis of 7-Aryl-7-Deazapurine Nucleosides via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C7 position of the 7-deazapurine core, a common strategy for generating novel analogs.[22][25]

-

Starting Material: A protected 7-iodo-7-deazaadenosine derivative is used as the key intermediate.[22]

-

Reaction Setup: The 7-iodo intermediate is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Addition of Reagents: An appropriate aryl or heteroaryl boronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₂CO₃) are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated, typically to between 80-100 °C, under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: The protecting groups on the sugar moiety (e.g., silyl or acetyl groups) are removed using standard deprotection conditions (e.g., trifluoroacetic acid for silyl groups or ammonia in methanol for acetyl groups).[26]

-

Final Purification: The crude product is purified by silica gel column chromatography to yield the desired 7-aryl-7-deazapurine nucleoside analog.[20]

Protocol 2: Nucleobase Anion Glycosylation for Nucleoside Synthesis

This method is a versatile approach for coupling the 7-deazapurine base to a protected sugar moiety to form the crucial N-glycosidic bond.[20][27]

-

Base Anion Formation: The 7-deazapurine base is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like acetonitrile or dimethylformamide (DMF) to generate the nucleophilic nucleobase anion.

-

Sugar Donor: A protected ribose or deoxyribose derivative, typically activated as a halide (e.g., 1-α-bromo-2,3,5-tri-O-benzoyl-D-ribofuranose), is prepared separately.

-

Coupling Reaction: The solution of the activated sugar donor is added to the suspension of the nucleobase anion at a controlled temperature (often starting at 0 °C and slowly warming to room temperature).

-

Reaction Monitoring: The progress of the glycosylation reaction is monitored by TLC.

-

Quenching and Extraction: Once the reaction is complete, it is carefully quenched with a proton source (e.g., acetic acid or saturated ammonium chloride solution). The mixture is then diluted with an organic solvent and washed sequentially with water and brine.

-

Purification and Deprotection: The resulting protected nucleoside is purified by column chromatography. Subsequent removal of the protecting groups (e.g., benzoyl groups via treatment with methanolic ammonia) yields the final 7-deazapurine nucleoside.

Protocol 3: Antiviral Evaluation using an HCV Replicon Assay

This cell-based assay is a standard method for determining the efficacy of compounds against Hepatitis C virus replication.[19]

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, to quantify viral replication.

-

Cell Seeding: The replicon-containing cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 7-deazapurine analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The medium on the cells is replaced with the medium containing the test compounds.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37 °C in a humidified incubator with 5% CO₂ to allow the compound to exert its effect on HCV replication.

-

Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A decrease in reporter signal relative to untreated control cells indicates inhibition of viral replication.

-

Data Analysis: The 50% effective concentration (EC₅₀), defined as the compound concentration that reduces HCV replicon levels by 50%, is calculated from the dose-response curve.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or neutral red uptake) is performed on the same cell line to determine the 50% cytotoxic concentration (CC₅₀).[10][18] The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the study of 7-deazapurine analogs.

Caption: Biosynthetic pathways originating from the key precursor preQ0.

Caption: Synthetic workflow for 7-aryl-7-deazaadenosine analogs.

Caption: Mechanism of action for cytotoxic 7-deazapurine nucleosides.

The Evolution of Therapeutic Applications and Synthetic Frontiers

Inspired by the potent bioactivity of the natural products, chemists began to systematically modify the 7-deazapurine scaffold to improve drug-like properties and explore structure-activity relationships (SAR).

Anticancer Drug Development: Many 7-deazapurine nucleosides exhibit potent cytostatic or cytotoxic effects.[1] A particularly promising class is the 7-hetaryl-7-deazaadenosines.[1][2] In cancer cells, these compounds are phosphorylated to their active triphosphate form.[1][21] This active metabolite is then incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage and triggering apoptosis.[1][2] This dual mechanism of action makes them attractive candidates for anticancer therapies.

Antiviral Agents: The 7-deazapurine scaffold has proven to be particularly fruitful in the search for antiviral agents, especially against RNA viruses. Modifications to the sugar moiety are critical for this activity. Analogs featuring a 2'-C-methylribose or a 2'-C-methyl-2'-fluororibose have been identified as highly potent inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][19][20] Several of these compounds have advanced into clinical trials.[1][3] The success in targeting HCV has broadened the investigation of these analogs against other significant RNA viruses, including Ebola, Zika, and SARS-CoV-2.[7][20][27]

Expanding Biological Horizons: The versatility of the 7-deazapurine core extends beyond direct cytotoxicity and antiviral action.

-

Immunomodulation: Recently, novel 7-deazapurine cyclic dinucleotides (CDNs) have been designed as agonists for the STING (Stimulator of Interferon Genes) receptor.[22][25] Activation of the cGAS-STING pathway is a promising strategy in cancer immunotherapy, and synthetic 7-deazapurine CDNs have shown enhanced activity compared to natural ligands.[22][25]

-

Bacterial and Phage Biology: In a fascinating example of molecular crosstalk, 7-deazaguanine derivatives have been discovered in the DNA of various bacteria and phages.[28][29][30] These modifications are believed to be part of a defense mechanism, protecting the organism's own DNA from cleavage by restriction endonucleases.[28][30] The discovery of the enzymatic machinery responsible for inserting these modified bases into DNA has opened new avenues for understanding bacterial genetics and evolution.[30][31]

From their origins as natural antibiotics isolated from soil bacteria, 7-deazapurine analogs have evolved into a cornerstone of modern medicinal chemistry. The key structural feature—the replacement of N7 with a C-H group—provides a unique handle for synthetic modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The journey from Tubercidin to rationally designed STING agonists and potent HCV inhibitors illustrates a remarkable progression in drug discovery. As researchers continue to explore the vast chemical space around the pyrrolo[2,3-d]pyrimidine scaffold, it is certain that 7-deazapurine analogs will continue to yield novel therapeutic agents for a wide range of human diseases.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Tubercidin - Wikipedia [en.wikipedia.org]

- 8. Tubercidin | C11H14N4O4 | CID 6245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DeCS [decs.bvsalud.org]

- 12. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sangivamycin - Wikipedia [en.wikipedia.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. pnas.org [pnas.org]

- 31. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Deaza-2'-deoxyguanosine in Mitigating Secondary Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine-rich nucleic acid sequences are notoriously prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede enzymatic processes like DNA replication and transcription. These structures present significant challenges in common molecular biology techniques, including polymerase chain reaction (PCR) and Sanger sequencing, often leading to failed experiments or inaccurate results. The guanosine analog, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), has emerged as a powerful tool to overcome these obstacles. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, 7-deaza-dGTP disrupts the Hoogsteen base pairing responsible for the formation of these complex secondary structures, thereby facilitating robust and accurate amplification and sequencing of GC-rich templates. This technical guide provides an in-depth overview of the mechanism of action of 7-deaza-dGTP, quantitative data on its efficacy, detailed experimental protocols for its application, and visual representations of the underlying principles and workflows.

Introduction: The Challenge of GC-Rich Templates

High GC content in DNA templates can lead to the formation of stable intramolecular and intermolecular secondary structures. These structures are stabilized by additional hydrogen bonds in G-C base pairs compared to A-T pairs, as well as by Hoogsteen base pairing, where the N7 atom of guanine acts as a hydrogen bond acceptor. These secondary structures can physically block the progression of DNA polymerase, leading to:

-

Incomplete amplification or sequencing products: The polymerase detaches from the template prematurely.

-

Non-specific amplification: Primers may anneal to alternative sites, leading to spurious products.

-

Sequence artifacts: Compressions in sequencing gels or electropherograms can make the sequence difficult or impossible to read.

Mechanism of Action of 7-Deaza-2'-deoxyguanosine

7-deaza-2'-deoxyguanosine is a structural analog of 2'-deoxyguanosine where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This seemingly minor modification has a profound impact on the ability of guanine to form non-canonical base pairs.

The N7 atom of guanine is a crucial participant in Hoogsteen hydrogen bonding, which is fundamental to the formation of G-quadruplexes and other tertiary structures. By substituting this nitrogen with a carbon, 7-deaza-guanine can no longer form this type of hydrogen bond. While it can still form the standard Watson-Crick base pair with cytosine, the inability to engage in Hoogsteen pairing destabilizes and reduces the formation of secondary structures.

Figure 1: Comparison of Guanine and 7-Deaza-Guanine and their impact on base pairing.

Quantitative Data on the Efficacy of 7-Deaza-dGTP

The incorporation of 7-deaza-dGTP into DNA synthesis reactions has been shown to significantly improve the amplification and sequencing of GC-rich templates. The following tables summarize key quantitative findings from various studies.

| Parameter | Condition | Observation | Reference |

| GC Content Amplification | Standard dNTPs | Difficulty with >60% GC content | |

| 7-deaza-dGTP:dGTP (3:1) | Successful amplification of up to 79% GC content | ||

| Hot Start 7-deaza-dGTP Mix | Successful amplification of >85% GC content | ||

| Melting Temperature (Tm) | dATP/dGTP/dTTP/dCTP set | Standard Tm | |

| dATP/c7dGTP/dTTP/dCTP set | Tm reduction of 5°C | ||

| PCR Product Yield | Standard dNTPs | Low or no yield for GC-rich targets | |

| With 7-deaza-dGTP | Significantly improved product yield | ||

| Sequencing Read Quality | Standard PCR product | Premature enzyme pausing and unreadable sequences | |

| PCR product with 7-deaza-dGTP | Improved read quality and resolution of compressions |

Table 1: Summary of quantitative effects of 7-deaza-dGTP on PCR and sequencing.

| Additive(s) | Target GC Content | Amplification Success | Reference |

| None | 67-79% | Failed | |

| Betaine (1.3 M) | 67-79% | Failed | |

| DMSO (5%) | 67-79% | Failed | |

| 7-deaza-dGTP (50 µM) | 67-79% | Failed | |

| Betaine + DMSO + 7-deaza-dGTP | 67-79% | Successful |

Table 2: Synergistic effect of 7-deaza-dGTP with other PCR additives for extremely GC-rich templates.

Experimental Protocols

PCR Amplification of GC-Rich Templates

This protocol is a general guideline for using 7-deaza-dGTP in PCR. Optimization may be required for specific templates and primer pairs.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer (with or without MgCl₂)

-

dNTP mix (10 mM each of dATP, dCTP, dTTP)

-

dGTP (10 mM)

-

7-deaza-dGTP (10 mM)

-

MgCl₂ (if not in buffer)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/7-deaza-dGTP mix: For a final concentration of 200 µM for each nucleotide analog in the reaction, prepare a mix with the following ratio:

-

dATP: 200 µM

-

dCTP: 200 µM

-

dTTP: 200 µM

-

dGTP: 50 µM

-

7-deaza-dGTP: 150 µM This maintains a 3:1 ratio of 7-deaza-dGTP to dGTP.

-

-

Set up the PCR reaction: For a 25 µL reaction, assemble the following components on ice:

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 2.5 µL | 1X |

| dNTP/7-deaza-dGTP mix (from step 1) | 0.5 µL | 200 µM each |

| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |

| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |

| DNA Template | 1-5 µL | 0.5-500 ng |

| Taq DNA Polymerase (5 U/µL) | 0.125 µL | 0.625 U |

| MgCl₂ (50 mM) | 0.75 µL | 1.5 mM (optimize as needed) |

| Nuclease-free water | to 25 µL |

-

Thermal Cycling: The following cycling conditions are a starting point and should be optimized. A "hot start" approach is recommended to improve specificity.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 10 min | 1 |

| Denaturation | 95°C | 40 sec | 35-40 |

| Annealing | X°C (primer Tm) | 1 sec | |

| Extension | 72°C | 0.5-2 min | |

| Final Extension | 72°C | 7-10 min | 1 |

| Hold | 4°C | ∞ |

A very short annealing time (1 second) can be important for specificity. For templates with >70% GC content, increasing the cycle number to 40 is suggested to improve yield.

Figure 2: Experimental workflow for PCR with 7-deaza-dGTP.

Sanger Sequencing of PCR Products Containing 7-Deaza-dGTP

PCR products generated with 7-deaza-dGTP can often be directly used for Sanger sequencing without prior purification, as the additives are generally not detrimental to the sequencing reaction. In fact, their presence can be beneficial.

Procedure:

-

PCR Product Cleanup (Optional but Recommended): To remove excess primers and dNTPs, treat the PCR product with a mixture of Exonuclease I and Shrimp Alkaline Phosphatase (Exo-SAP).

-

To 5 µL of PCR product, add 2 µL of Exo-SAP-IT reagent.

-

Incubate at 37°C for 15 minutes.

-

Inactivate the enzymes by incubating at 80°C for 15 minutes.

-

-

Cycle Sequencing Reaction:

-

Use a standard cycle sequencing kit (e.g., BigDye Terminator v3.1).

-

In a 10 µL reaction, combine:

-

2 µL of cleaned PCR product

-

1 µL of sequencing primer (3.2 µM)

-

2 µL of 5X sequencing buffer

-

1 µL of BigDye Terminator Ready Reaction Mix

-

4 µL of nuclease-free water

-

-

Perform cycle sequencing as per the manufacturer's protocol.

-

-

Sequencing Analysis:

-

Purify the cycle sequencing product to remove unincorporated dye terminators.

-

Analyze the product on a capillary electrophoresis-based DNA sequencer.

-

Applications in Research and Drug Development

The ability of 7-deaza-dGTP to resolve secondary structures has significant implications in various research and development areas:

-

Cancer Research: Many oncogene promoters and telomeric regions are GC-rich and can form G-quadruplexes. 7-deaza-dGTP facilitates the study of these regions, which are potential targets for novel anticancer drugs.

-

Genetic Diagnostics: Accurate amplification and sequencing of GC-rich exons and regulatory regions are crucial for diagnosing hereditary diseases. For example, the Fragile X syndrome is associated with the expansion of a CGG repeat, and 7-deaza-dGTP can aid in its analysis.

-

Antiviral and Antitumor Nucleoside Analogs: The 7-deazapurine scaffold itself is a privileged structure in the design of antiviral and antitumor nucleosides. Understanding its behavior in DNA is critical for the development of such therapeutics.

-

Synthetic Biology and Aptamer Development: The creation of synthetic nucleic acid constructs and the selection of aptamers against specific targets can be hindered by secondary structures. 7-deaza-dGTP can be a valuable tool in these applications.

Figure 3: Logical relationship of the problem and the 7-deaza-dGTP solution.

Conclusion

7-deaza-2'-deoxyguanosine triphosphate is an indispensable tool for molecular biologists, researchers, and drug development professionals grappling with the challenges posed by GC-rich nucleic acid sequences. Its simple yet elegant mechanism of disrupting Hoogsteen base pairing effectively mitigates the formation of inhibitory secondary structures, paving the way for successful PCR amplification and high-quality DNA sequencing. The strategic application of 7-deaza-dGTP, particularly in combination with other PCR enhancers, can significantly expand the range of DNA templates that can be reliably analyzed, thereby accelerating research and development in numerous fields, from basic science to clinical diagnostics and therapeutic innovation.

The Chemical Stability of 7-Deaza-2',3'-dideoxyguanosine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 7-Deaza-2',3'-dideoxyguanosine in solution. This nucleoside analog, a modification of deoxyguanosine, is of significant interest in various research and therapeutic applications due to its altered electronic and structural properties. A key feature of 7-deazapurine nucleosides is the substitution of the nitrogen atom at position 7 of the purine ring with a carbon atom. This modification has been shown to confer increased stability to the N-glycosidic bond against hydrolysis, a critical factor for the development of robust diagnostic and therapeutic agents.[1][2]

This guide summarizes the current understanding of its stability, provides detailed experimental protocols for its assessment, and presents data in a structured format for easy interpretation.

Core Concepts in Chemical Stability of Nucleoside Analogs

The chemical stability of a nucleoside analog like this compound is a critical parameter that influences its shelf-life, formulation, and in vivo efficacy. Degradation can occur through several pathways, with hydrolysis of the N-glycosidic bond being a primary concern for many nucleosides.

The 7-Deaza Modification and Enhanced Stability

The replacement of the N7 nitrogen with a carbon-hydrogen group in 7-deazapurine analogs significantly alters the electron distribution within the purine ring system. This modification reduces the susceptibility of the N-glycosidic bond to acid-catalyzed hydrolysis.[1] Studies on various 7-deaza-purine-containing compounds have consistently demonstrated their increased stability compared to their 7-aza counterparts.[1][2] This enhanced stability is a key advantage in the development of oligonucleotides for applications such as DNA sequencing, where resistance to fragmentation is crucial.[1][2]

Quantitative Stability Data

Forced degradation studies are essential to understanding the intrinsic stability of a drug substance.[3] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[3] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of stability-indicating analytical methods.[4][5]

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound in solution. These tables are designed to reflect the expected outcomes based on the known stability of 7-deaza nucleosides and the principles of forced degradation.

Table 1: Summary of Forced Degradation Studies of this compound in Solution

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | < 5% | 7-Deazaguanine |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | < 2% | Minimal degradation observed |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | ~10% | Oxidized purine species |

| Thermal | Aqueous Solution (pH 7) | 7 days | 80 | < 5% | Minimal degradation observed |

| Photostability | ICH Q1B Option 2 | - | 25 | < 2% | Minimal degradation observed |

Table 2: pH-Rate Profile for the Hydrolysis of this compound at 80°C (Illustrative)

| pH | Buffer System | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (days) |

| 1.2 | HCl | 5.0 x 10⁻⁷ | 16.0 |

| 4.5 | Acetate | 1.0 x 10⁻⁸ | 802.1 |

| 7.4 | Phosphate | 5.0 x 10⁻⁹ | 1604.2 |

| 9.0 | Borate | 1.0 x 10⁻⁸ | 802.1 |

Note: The data presented in these tables is illustrative and intended to provide a framework for presenting results from a formal stability study. Actual values would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the chemical stability of this compound in solution. These protocols are based on established principles and regulatory guidelines (ICH Q1A(R2)).[4][6]

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., water or a mild organic co-solvent if necessary). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Figure 1: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A typical reverse-phase HPLC method would be developed and validated according to ICH guidelines.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 260 nm) and Mass Spectrometry (MS) for peak identification.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Specific Stress Condition Protocols

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature (25°C).

-

Thermal Degradation: The stock solution (in a neutral pH buffer, e.g., phosphate buffer pH 7.4) is heated at 80°C in a controlled temperature chamber.

-

Photostability: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

Degradation Pathway

The primary degradation pathway for nucleosides under hydrolytic stress is the cleavage of the N-glycosidic bond. For this compound, this would result in the formation of 7-deazaguanine and the corresponding dideoxyribose sugar moiety.

Figure 2: Primary hydrolytic degradation pathway.

Conclusion

This compound is expected to exhibit significantly greater stability in solution, particularly against acid-catalyzed hydrolysis of the N-glycosidic bond, when compared to its parent nucleoside, 2',3'-dideoxyguanosine. This enhanced stability is a direct consequence of the 7-deaza modification. A comprehensive assessment of its stability profile under various stress conditions using validated stability-indicating methods is crucial for its development as a reliable tool in research and as a potential therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting and reporting such stability studies, ensuring adherence to scientific rigor and regulatory expectations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. sgs.com [sgs.com]

- 6. japsonline.com [japsonline.com]

Enzymatic Incorporation of 7-Deaza-2',3'-dideoxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and drug development, nucleotide analogs are indispensable tools for probing enzymatic mechanisms, developing therapeutic agents, and enhancing nucleic acid technologies. Among these, 7-deaza-2',3'-dideoxyguanosine stands out as a critical component in DNA sequencing and as a potential antiviral or anticancer agent. The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom in 7-deazaguanine analogs alters the hydrogen bonding potential in the major groove of the DNA double helix. This modification is particularly effective at destabilizing Hoogsteen base pairing, which can lead to the formation of secondary structures in GC-rich DNA sequences. Such structures are a common cause of polymerase pausing and premature termination during in vitro DNA synthesis, leading to ambiguous results in sequencing and PCR.[1]

This compound triphosphate (7-deaza-ddGTP), as a chain-terminating nucleotide analog, combines the sequencing-enhancing properties of the 7-deaza modification with the chain-termination mechanism of dideoxynucleotides. This technical guide provides an in-depth overview of the enzymatic incorporation of 7-deaza-ddGTP, including available quantitative data, detailed experimental protocols for its kinetic analysis, and visualizations of key concepts and workflows. While specific kinetic data for 7-deaza-ddGTP is not abundant in publicly available literature, this guide consolidates related knowledge on 7-deazaguanine nucleotide analogs to provide a comprehensive resource for researchers.

Data Presentation

The enzymatic incorporation of 7-deaza-ddGTP is influenced by the specific DNA polymerase and the reaction conditions. While detailed kinetic parameters such as Km and kcat for 7-deaza-ddGTP are not widely published, data for the related compound, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), provides valuable insights.

| Compound | Enzyme | Parameter | Value | Reference |

| 7-deaza-dGTP | Human Telomerase | IC50 | 11 µM | [2] |

| 8-halo-7-deaza-dGTPs | Klenow Fragment (exo-) | Incorporation | Poor | [3] |

| 8-halo-7-deaza-dGTPs | Human DNA Polymerase β | Incorporation | Poor | [3] |

Experimental Protocols

To facilitate further research into the enzymatic incorporation of 7-deaza-ddGTP, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for analyzing the kinetics of DNA polymerases with nucleotide analogs.

Protocol 1: Steady-State Kinetics of Single Nucleotide Incorporation

This protocol determines the Michaelis-Menten constants, Km and kcat, for the incorporation of a single 7-deaza-ddGTP molecule.

1. Materials:

-

Purified DNA polymerase

-

5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer

-

DNA template with a single site for incorporation

-

This compound triphosphate (7-deaza-ddGTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/ml BSA)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or fluorescence scanner

2. Methods:

-

Primer-Template Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures on ice containing the annealed primer-template duplex, reaction buffer, and varying concentrations of 7-deaza-ddGTP.

-

Initiation: Initiate the reaction by adding the DNA polymerase and incubating at the optimal temperature for the enzyme (e.g., 37°C).

-

Time Course: At various time points, quench the reaction by adding an aliquot of the reaction mixture to the quenching solution.

-

Gel Electrophoresis: Separate the products (extended primer) from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Quantify the amount of product formed at each substrate concentration and time point using a phosphorimager or fluorescence scanner. Determine the initial velocity (v0) for each concentration. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Pre-Steady-State Kinetics of Single Nucleotide Incorporation (Rapid Quench-Flow)

This protocol measures the rate of the first nucleotide incorporation (kpol) and the dissociation constant for the nucleotide (Kd).

1. Materials:

-

Same as Protocol 1, with the addition of a rapid quench-flow instrument.

2. Methods:

-

Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the primer-template duplex in the reaction buffer to form the binary complex.

-

Rapid Mixing: Use a rapid quench-flow instrument to rapidly mix the enzyme-DNA complex with a solution containing 7-deaza-ddGTP and MgCl2.

-

Quenching: After a very short reaction time (milliseconds to seconds), the reaction is quenched with a suitable quenching agent (e.g., EDTA or acid).

-

Product Analysis: Analyze the products by denaturing PAGE as described in Protocol 1.

-

Data Analysis: Plot the product concentration as a function of time. The data should fit a single exponential "burst" equation, from which the amplitude of the burst (related to the concentration of active enzyme), the rate of the burst (kpol), and the subsequent steady-state rate can be determined. The dependence of kpol on the 7-deaza-ddGTP concentration is then fitted to a hyperbolic equation to determine the maximal rate of polymerization (kpol,max) and the dissociation constant for the nucleotide (Kd).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Structural difference between guanosine and 7-deazaguanosine.

References

- 1. researchgate.net [researchgate.net]

- 2. [The effect of bases non-complementary to the template on the efficacy of primer interaction with the Klenow fragment of DNA polymerase I from Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hoogsteen Base Pairing with 7-deaza-dGTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoogsteen base pairing, the synthetic nucleotide analog 7-deaza-dGTP, and the critical interplay between them. It delves into the structural and thermodynamic consequences of this modification, offering detailed experimental protocols and quantitative data to support further research and drug development endeavors.

Introduction to Hoogsteen Base Pairing

In 1963, Karst Hoogsteen discovered an alternative base-pairing geometry in DNA, distinct from the canonical Watson-Crick model.[1] This non-canonical arrangement, termed Hoogsteen base pairing, involves a 180° rotation of the purine base (adenine or guanine) around the glycosidic bond, changing its orientation from anti to syn.[2] This rotation alters the hydrogen-bonding face of the purine, leading to a different pattern of interactions with the pyrimidine base.[3][4]

Key characteristics of Hoogsteen base pairs include a larger angle between the glycosidic bonds and a shorter distance between the C1′ atoms of the paired nucleotides compared to Watson-Crick pairs.[3] While less common, Hoogsteen base pairs are not merely structural anomalies. They exist as transient entities in thermal equilibrium with Watson-Crick pairs in duplex DNA and have been observed in various biological contexts, including DNA-protein complexes, damaged DNA, and triplex and quadruplex structures.[3][5][6][7] Their presence is crucial for processes such as DNA recognition, replication, and repair.[2][5] For a G•C pair to form a Hoogsteen geometry, the cytosine base typically requires protonation at the N3 position, making this conformation more favorable in acidic conditions.[4][8]

The Role and Properties of 7-deaza-dGTP

7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP) where the nitrogen atom at the 7th position (N7) of the guanine purine ring is replaced by a carbon-hydrogen (C-H) group.[9] This seemingly minor modification has significant chemical and biological implications. The N7 position of guanine is a crucial hydrogen bond acceptor in the formation of Hoogsteen G•C base pairs.[9]

By replacing this nitrogen with a carbon, 7-deaza-dGTP effectively eliminates the ability of the guanine base to form this specific hydrogen bond. This property makes 7-deaza-dGTP an invaluable tool for molecular biologists and chemists to probe the functional importance of the N7 position in various biological processes. For instance, its incorporation into DNA can disrupt the formation of stable secondary structures, such as G-quadruplexes, which rely on Hoogsteen-like G-G interactions.[9][10] This is particularly useful in techniques like PCR and DNA sequencing of GC-rich regions, where secondary structures can impede polymerase activity.[9][11][12][13]

Importantly, the substitution of 7-deaza-dGTP for dGTP does not disrupt normal Watson-Crick base pairing, allowing for its seamless integration into the DNA double helix for experimental studies.[9]

Impact of 7-deaza-dGTP on Hoogsteen Base Pairing and DNA Duplex Stability

The primary effect of incorporating 7-deaza-dG into a DNA sequence is the targeted destabilization of Hoogsteen base pairs without significantly altering the stability of Watson-Crick pairs.[9] This selective disruption is a direct consequence of removing the N7 hydrogen bond acceptor site from the guanine base.

Quantitative Data on Duplex Stability

The thermodynamic stability of DNA duplexes can be quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. A lower Tm indicates reduced stability. Studies have shown that substituting 7-deaza-dG for dG in oligonucleotides leads to a decrease in the melting temperature, providing a quantitative measure of its destabilizing effect.

| Oligonucleotide Sequence | Modification | ΔTm (°C) per modification | Reference |

| d(CGCGCG)₂ | Single 7-deaza-dG substitution | ~ -1.0 | [10] |

| d(CGCGCG)₂ | Full 7-deaza-dG substitution | ~ -9.0 | [10] |

Table 1: Effect of 7-deaza-dG Substitution on the Melting Temperature (Tm) of a DNA Duplex.

The free energy difference (ΔΔG) between Watson-Crick and Hoogsteen base pairs in a natural DNA duplex is relatively small, with Hoogsteen pairs being only about 3 kcal/mol less stable.[14] The incorporation of a 7-deaza purine analog would further increase this energy difference, effectively shifting the equilibrium towards the Watson-Crick conformation. This has been demonstrated in studies where the substitution of 7-deazaadenine minimally affected the binding affinity of a protein that recognizes a Watson-Crick conformation, but would be expected to have a much larger effect if Hoogsteen recognition were dominant.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to study the effects of 7-deaza-dGTP on DNA structure and stability.

4.1. Oligonucleotide Synthesis with 7-deaza-dGTP

The synthesis of oligonucleotides containing 7-deaza-dG is typically performed using standard solid-phase phosphoramidite chemistry.

-

Objective: To synthesize a DNA oligonucleotide with a site-specific incorporation of 7-deaza-deoxyguanosine.

-

Materials:

-

7-deaza-dG phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

CPG solid support

-

Standard synthesis reagents (activator, capping reagents, oxidizing agent, deprotection solution)

-

DNA synthesizer

-

-

Protocol:

-

The 7-deaza-dG phosphoramidite is installed on the DNA synthesizer in a designated port.

-

The desired DNA sequence is programmed into the synthesizer, specifying the coupling of the 7-deaza-dG phosphoramidite at the desired position.

-

The synthesis cycle (deprotection, coupling, capping, oxidation) is carried out for each nucleotide addition. Note: 7-deaza-dG can be sensitive to standard iodine-based oxidizers; alternative oxidizing agents or protocols may be required for multiple incorporations.[15]

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using an appropriate deprotection solution (e.g., ammonium hydroxide).

-

The synthesized oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

The purity and identity of the final product are confirmed by mass spectrometry.

-

4.2. Polymerase Chain Reaction (PCR) with 7-deaza-dGTP

Incorporating 7-deaza-dGTP in PCR is a common method to amplify GC-rich templates that are prone to forming secondary structures.

-

Objective: To amplify a GC-rich DNA template using a mixture of dGTP and 7-deaza-dGTP.

-

Materials:

-

DNA template (GC-rich)

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

Standard dNTP mix (dATP, dCTP, dTTP)

-

dGTP and 7-deaza-dGTP

-

PCR buffer

-

Thermocycler

-

-

Protocol:

-

Prepare a PCR master mix containing PCR buffer, primers, standard dNTPs, and the DNA polymerase.

-

Prepare a mixture of dGTP and 7-deaza-dGTP. A common ratio is 1:3 (dGTP:7-deaza-dGTP) to a final concentration of 200 µM for each dNTP in the final reaction mix.[9][13]

-

Add the dGTP/7-deaza-dGTP mix and the DNA template to the master mix.

-

Set up the thermocycler with an appropriate program, typically including an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the target sequence.[12]

-

4.3. NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of DNA in solution and to differentiate between Watson-Crick and Hoogsteen base pairing.

-

Objective: To characterize the conformation of a DNA duplex containing 7-deaza-dG using 2D NMR.

-

Materials:

-

Purified DNA oligonucleotide containing 7-deaza-dG

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

D₂O and H₂O

-

NMR spectrometer

-

-

Protocol:

-

Dissolve the lyophilized DNA sample in the NMR buffer to a final concentration of ~0.5-1.0 mM.

-

Acquire a series of 1D and 2D NMR spectra. Key experiments include:

-

1D ¹H NMR: To observe imino protons, which are characteristic of hydrogen-bonded base pairs.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. A key diagnostic for Hoogsteen A•T pairs is a cross-peak between AH8 and TH3, whereas for Watson-Crick A•T pairs, a cross-peak between AH2 and TH3 is observed.[4] Similar principles apply to G•C pairs.

-

2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.

-

-

Assign the observed resonances to specific protons in the DNA sequence.

-

Analyze the NOESY data to identify characteristic cross-peaks that distinguish between anti and syn conformations of the guanine base and thus between Watson-Crick and Hoogsteen pairing. The absence of expected Hoogsteen-specific NOEs in a 7-deaza-dG containing duplex would provide strong evidence for the disruption of this conformation.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Comparison of G•C base pairing geometries.

Caption: Chemical structures of Guanine and 7-deaza-Guanine.

Caption: Workflow for studying 7-deaza-dG modified DNA.

Conclusion

The strategic substitution of guanine with its 7-deaza analog provides a powerful and precise tool for investigating the biological roles of Hoogsteen base pairing. By preventing the formation of a key hydrogen bond, 7-deaza-dGTP allows researchers to dissect the contributions of this non-canonical structure to DNA recognition, stability, and function. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and manipulate these fundamental nucleic acid interactions. Understanding the nuances of Hoogsteen base pairing and the effects of modifications like 7-deaza-dGTP is essential for the rational design of novel therapeutics that target DNA and its associated proteins.

References

- 1. differencebetween.com [differencebetween.com]

- 2. researchgate.net [researchgate.net]

- 3. Hoogsteen base pair - Wikipedia [en.wikipedia.org]

- 4. Characterizing Watson-Crick versus Hoogsteen base-pairing in a DNA-protein complex using NMR and site-specifically 13C/15N labeled DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hoogsteen base-pairing revisited: resolving a role in normal biological processes and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]